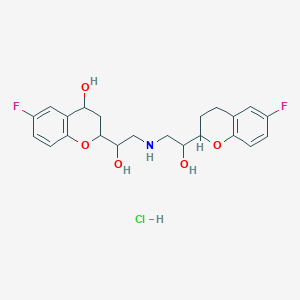

4-Hydroxy nebivolol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-hydroxy Nebivolol HCl is a major metabolite of nebivolol. It is formed by the hydroxylation of nebivolol by the cytochrome P450 (CYP) isoform CYP2D6.

Scientific Research Applications

Pharmacodynamics and Mechanism of Action

Nebivolol and Endothelial Function Nebivolol stands out among β-blockers due to its unique pharmacodynamics. It not only exhibits β1-adrenergic receptor antagonism but also induces vasodilation. This vasodilatory effect is mediated through the endothelial nitric oxide (NO) pathway, which is stimulated by β3 agonism. This characteristic is distinct from other vasodilatory β-blockers, such as carvedilol and labetalol, whose effects are mediated via α-adrenergic receptor blockade. Notably, nebivolol's mechanism contributes to its applicability in hypertension treatment both in the US and Europe, and its beneficial effects on central blood pressure and endothelial dysfunction (Fongemie & Felix-Getzik, 2015).

Vasodilatory Properties and Hemodynamics Nebivolol is recognized for its vasodilating properties which differentiate it from other β-blockers. It actively engages the endothelial L-arginine nitric oxide (NO) pathway, resulting in vasodilation. This process is integral to its blood pressure-lowering effect, which is achieved through reduced peripheral resistance, augmented stroke volume, and maintained cardiac output. Clinical trials have shown its efficacy in blood pressure management, akin to other antihypertensives like atenolol, bisoprolol, and amlodipine. Notably, nebivolol's tolerability profile is comparable or even superior to these agents. The drug's influence on endothelial function and arterial stiffness, both pivotal in cardiovascular risk management, underlines its therapeutic significance (Das et al., 2011).

Clinical Applications and Considerations

Nebivolol in Heart Failure Management Nebivolol's utility extends to heart failure management, where it exhibits a reduction in all-cause mortality and cardiovascular hospitalization. Its cardioselectivity and vasodilatory properties, attributed to NO-mediated pathways, render it a promising candidate for heart failure therapy. The drug's distinct pharmacokinetic properties, coupled with its positive hemodynamic influences, make it a noteworthy option in heart failure treatment protocols. However, it's essential to note that nebivolol's long-term benefits and its comparative efficacy against other β-blockers in heart failure require further exploration (Dery et al., 2011).

Nebivolol and Renal Protection Nebivolol's role in renal protection is underscored by its antioxidative properties and its effect on endothelial NO pathways. Reactive oxygen species (ROS) are pivotal in acute and chronic kidney diseases, contributing to target organ damage (TOD). Nebivolol's dual action of enhancing endothelial-mediated NO expression and its antioxidative action collaboratively work towards reducing ROS-mediated TOD. This protective role is particularly beneficial in hypertension management, where it offers vascular protection and counters the nephrotoxic effects of certain agents, offering a strategic therapeutic approach in renal disease management (Amiri, 2016).

properties

Molecular Formula |

C22H26ClF2NO5 |

|---|---|

Molecular Weight |

457.9 |

IUPAC Name |

6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrochloride |

InChI |

InChI=1S/C22H25F2NO5.ClH/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H |

InChI Key |

ZZKGIERYWWBAGK-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (mixture of diastereomers) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

4-hydroxy Nebivolol HCl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.